3-[Benzyl(methyl)amino]-2,2-dimethylpropanal

Molecular weight Physicochemical properties Analytical characterization

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1) is a specialized organic compound featuring a tertiary amino group and an aldehyde functional group attached to a sterically hindered 2,2-dimethylpropyl (neopentyl) backbone. This compound belongs to the class of aminoaldehydes derived from the neopentyl structure, which are of great interest as intermediates for the preparation of pharmaceuticals, plant growth hormones, fungicides, herbicides, and flotation auxiliaries.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 96516-05-1
Cat. No. B1466661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(methyl)amino]-2,2-dimethylpropanal
CAS96516-05-1
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)CC1=CC=CC=C1)C=O
InChIInChI=1S/C13H19NO/c1-13(2,11-15)10-14(3)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
InChIKeyMIXVFNSHXRSKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1): A Neopentyl-Derived Aminoaldehyde Building Block for Pharmaceutical and Agrochemical Intermediates


3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1) is a specialized organic compound featuring a tertiary amino group and an aldehyde functional group attached to a sterically hindered 2,2-dimethylpropyl (neopentyl) backbone [1]. This compound belongs to the class of aminoaldehydes derived from the neopentyl structure, which are of great interest as intermediates for the preparation of pharmaceuticals, plant growth hormones, fungicides, herbicides, and flotation auxiliaries [2]. The presence of the benzyl(methyl)amino moiety distinguishes it from simpler dialkylamino analogs such as 3-(dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6) and 3-(diethylamino)-2,2-dimethylpropanal (CAS 6343-47-1) .

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1): Why In-Class Aminoaldehyde Analogs Cannot Be Interchanged Without Compromising Synthetic Fidelity


Aminoaldehydes derived from the 2,2-dimethylpropanal scaffold represent a class of versatile synthetic intermediates, yet structural variations in the amino substituent profoundly alter physicochemical properties, reactivity profiles, and downstream synthetic compatibility [1]. The target compound incorporates an N-benzyl-N-methyl tertiary amine moiety, whereas the more common 3-(dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6) bears an N,N-dimethyl group and 3-(diethylamino)-2,2-dimethylpropanal (CAS 6343-47-1) features an N,N-diethyl substitution . These structural differences translate into measurable variations in molecular weight (205.30 vs. 129.2 vs. 157.25 g/mol), lipophilicity (calculated XLogP3 of 2.1 for the target compound), and hydrogen bonding capacity—all of which critically impact chromatographic behavior, extraction efficiency, and suitability for specific synthetic pathways such as the preparation of 1,4-dihydropyridine derivatives and other pharmaceutically relevant heterocycles [2]. Generic substitution without accounting for these differences risks altered reaction kinetics, reduced yields, or complete synthetic failure in protocols optimized for the benzyl-protected amino moiety.

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1): Quantitative Differentiation Evidence Against Closest Aminoaldehyde Analogs


Molecular Weight Differentiation: 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal Versus 3-(Dimethylamino)-2,2-dimethylpropanal and 3-(Diethylamino)-2,2-dimethylpropanal

The target compound exhibits a molecular weight of 205.30 g/mol, which is substantially higher than the simplest in-class analog 3-(dimethylamino)-2,2-dimethylpropanal (129.2 g/mol) and moderately higher than 3-(diethylamino)-2,2-dimethylpropanal (157.25 g/mol) [1]. This mass difference directly impacts LC-MS detection sensitivity, chromatographic retention time, and purification strategies.

Molecular weight Physicochemical properties Analytical characterization

Lipophilicity Profile: XLogP3 Comparison Between 3-[Benzyl(methyl)amino]-2,2-dimethylpropanal and Its N,N-Dialkyl Analogs

The target compound has a computed XLogP3 value of 2.1, reflecting the contribution of the benzyl group to overall lipophilicity [1]. While directly comparable computed XLogP3 data for the dimethylamino analog (CAS 15451-14-6) are not available from the same authoritative source, the structural addition of a benzyl substituent versus a methyl group predictably increases lipophilicity, which is a class-level inference supported by the known relationship between aromatic substitution and logP values.

Lipophilicity XLogP Partition coefficient

Topological Polar Surface Area as a Descriptor for Chromatographic Behavior and Hydrogen Bonding Capacity

The target compound exhibits a computed topological polar surface area (TPSA) of 20.3 Ų, derived from the aldehyde oxygen and tertiary amine nitrogen atoms [1]. This value is identical across all 2,2-dimethylpropanal-based aminoaldehydes bearing the same functional group array (one aldehyde, one tertiary amine), as the benzyl substituent does not contribute additional polar atoms.

Topological polar surface area TPSA Chromatography

Synthetic Pathway Specificity: Documented Role as an Intermediate for 1,4-Dihydropyridine Derivatives

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal is explicitly documented as an intermediate in the synthesis of pharmaceutical compounds, specifically in pathways leading to 1,4-dihydropyridine derivatives [1]. The reaction of N-methyl-N-benzylamine with isobutyraldehyde and formaldehyde yields 3-(N-benzyl-N-methylamino)-2,2-dimethylpropanol (the reduced alcohol form of the target aldehyde), which is subsequently condensed with diketene and cyclized to form the 1,4-dihydropyridine core—a scaffold relevant to calcium channel blockers and other cardiovascular agents [2]. In contrast, the simpler 3-(dimethylamino)-2,2-dimethylpropanal is associated with different synthetic applications, including SYK inhibitor synthesis and responsive polymer monomer preparation .

Synthetic intermediate 1,4-Dihydropyridine Drug synthesis

Purity Benchmarking: Minimum 95% Purity Specification Across Commercial Suppliers

Commercial suppliers consistently list 3-[benzyl(methyl)amino]-2,2-dimethylpropanal with a minimum purity of 95%, with analytical documentation including NMR, HPLC, and LC-MS available from select vendors . This purity threshold aligns with typical specifications for research-grade building blocks but should be verified against the specific requirements of the intended synthetic application. The 3-(dimethylamino)-2,2-dimethylpropanal analog is also typically offered at 95% purity , indicating comparable quality control standards across this compound class.

Purity Quality control Procurement specification

Rotatable Bond Count as a Descriptor of Conformational Flexibility and Entropic Considerations

The target compound contains 5 rotatable bonds, computed based on the single bonds connecting the benzyl group, methylamino nitrogen, and dimethylpropanal backbone [1]. This represents a notable increase in conformational flexibility compared to 3-(dimethylamino)-2,2-dimethylpropanal, which contains only 3 rotatable bonds due to the absence of the benzyl substituent . The additional rotatable bonds contribute to increased conformational entropy and may influence molecular recognition events in downstream applications.

Conformational flexibility Rotatable bonds Molecular descriptor

3-[Benzyl(methyl)amino]-2,2-dimethylpropanal (CAS 96516-05-1): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 1,4-Dihydropyridine Pharmacophores for Cardiovascular and Calcium Channel Modulator Development

The target compound serves as a critical intermediate in the preparation of 1,4-dihydropyridine derivatives [1]. The synthetic pathway involves reduction to 3-(N-benzyl-N-methylamino)-2,2-dimethylpropanol, followed by condensation with diketene and cyclization with substituted benzaldehydes to form the dihydropyridine core [2]. This scaffold is pharmacologically significant for calcium channel modulation and cardiovascular therapeutics. Researchers developing novel dihydropyridine-based agents should procure this specific benzyl-substituted intermediate, as the benzyl group provides both steric influence during cyclization and a latent site for potential deprotection to the secondary amine if further derivatization is desired.

Synthesis of Sterically Hindered Aminoalcohol Derivatives for Agrochemical and Specialty Chemical Applications

Aminoaldehydes derived from the neopentyl (2,2-dimethylpropyl) structure are established intermediates for plant growth hormones, fungicides, and herbicides [1]. The target compound, featuring both the sterically hindered neopentyl backbone and the N-benzyl-N-methyl tertiary amine, is suitable for reductive amination and other aldehyde-based transformations that introduce this specific amine motif into larger molecular frameworks. The steric hindrance from the gem-dimethyl group enhances selectivity in certain transformations, while the aldehyde functionality allows for further derivatization [2]. Procurement of this specific benzyl-substituted analog is necessary when the synthetic route requires the N-benzyl protecting group or when the target agrochemical structure incorporates the benzyl(methyl)amino moiety.

Building Block for Structure-Activity Relationship (SAR) Libraries Exploring Amino Substituent Effects

The target compound, along with its dimethylamino (CAS 15451-14-6) and diethylamino (CAS 6343-47-1) analogs, forms a series of structurally related aminoaldehydes with systematically varied amino substituents. The molecular weight difference (205.30 vs. 129.2 vs. 157.25 g/mol) [1][2][3] and the increased lipophilicity (XLogP3 2.1) [4] of the benzyl-substituted compound provide measurable physicochemical diversity. Researchers conducting SAR studies on amine-containing pharmacophores can procure this compound as a building block to explore the impact of N-benzyl substitution on target binding affinity, selectivity, and physicochemical properties, with the benzyl group serving either as a terminal substituent or as a protecting group for subsequent deprotection and functionalization.

Analytical Method Development and Reference Standard Applications

The distinct molecular weight (205.30 g/mol), computed XLogP3 (2.1), and characteristic rotatable bond count (5) of 3-[benzyl(methyl)amino]-2,2-dimethylpropanal [1] enable its use as an analytical reference standard for method development and validation. The significant mass difference from simpler aminoaldehyde analogs (76.1 g/mol higher than the dimethylamino analog) ensures unambiguous detection by LC-MS and facilitates chromatographic resolution from structurally related impurities. The compound is available with analytical documentation including NMR, HPLC, and LC-MS from select suppliers [2], supporting its use in quality control workflows and impurity profiling studies.

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